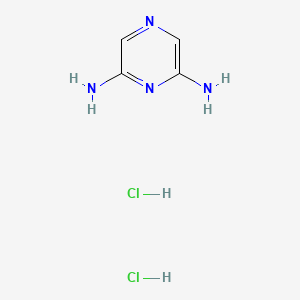
Pyrazine-2,6-diamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine-2,6-diamine dihydrochloride is a nitrogen-containing heterocyclic compound It is a derivative of pyrazine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine-2,6-diamine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes several steps:
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization and deprotection steps. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Pyrazine-2,6-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,6-dione, while substitution reactions can produce a variety of functionalized pyrazine derivatives.
Scientific Research Applications
Pyrazine-2,6-diamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of pyrazine-2,6-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pyrazine-2,5-diamine: Another derivative of pyrazine with similar structural features but different biological activities.
Pyrrolopyrazine derivatives: These compounds contain both pyrrole and pyrazine rings and exhibit a wide range of biological activities.
Uniqueness
Pyrazine-2,6-diamine dihydrochloride is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C4H8Cl2N4 |
|---|---|
Molecular Weight |
183.04 g/mol |
IUPAC Name |
pyrazine-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C4H6N4.2ClH/c5-3-1-7-2-4(6)8-3;;/h1-2H,(H4,5,6,8);2*1H |
InChI Key |
HMOPALWUQBVDQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















